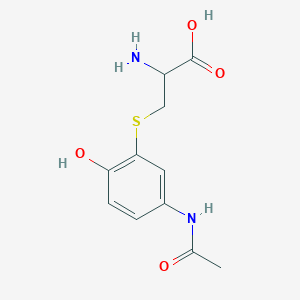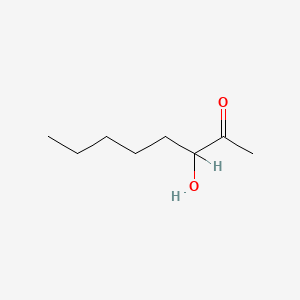
3-Hydroxy-2-octanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
, also known as 2-octanon-3-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. is soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm. has a brown and nutty taste.
Aplicaciones Científicas De Investigación
Optically Active Flavour Compound
3-Hydroxy-2-octanone has been studied for its potential as an optically active flavour compound. Research by Liu et al. (2012) focused on the preparation of its optically active form and its characteristic odour. The study found that the R-enantiomer of this compound has a mushroom-like, fresh grass odour, while the S-enantiomer presents a mushroom-like, earthy note. This research highlights its potential applications in the flavour and fragrance industry (Liu et al., 2012).
Bacterial Copolyesters
This compound has been utilized in the production of novel bacterial poly(3-hydroxyalkanoates) (PHAs), as explored by Jung et al. (2000). These polymers, containing 3-hydroxy-7-oxooctanoate and 3-hydroxy-5-oxohexanoate or 8-acetoxy-3-hydroxyoctanoate and similar monomers, were produced at a pilot scale using Pseudomonas oleovorans. The physical characterization of these PHAs indicates their potential application in various industrial sectors (Jung et al., 2000).
Photocatalytic Oxidation
The role of this compound in the photocatalytic oxidation process has been investigated by Sunada and Heller (1998). Their study examined how the environment of the TiO2 photocatalyst affects the rate and product ratio in the oxidation of liquid 3-octanol and 3-octanone. This research is significant for understanding and improving photocatalytic oxidation processes in environmental applications (Sunada & Heller, 1998).
Hydroxy-Carboxylic Acid Receptor Activation
In medical research, Zhou et al. (2012) studied 3-Hydroxy-octanoate, a ligand for the orphan GPCR HCA3, for its potential in treating lipid disorders and atherosclerosis. They demonstrated the pathway of HCA3-mediated activation of ERK1/2, indicating its significance in pharmacological and medical research (Zhou et al., 2012).
Interfacial Structural Characterization
The structural characterization of interfacial systems involving isomeric octanol, which includes 3-octanol and n-octanol, has been studied using molecular dynamics simulation techniques. This research by Napoleon and Moore (2006) contributes to our understanding of liquid/liquid interfaces, which has implications in various scientific fields, from materials science to biological interfaces (Napoleon & Moore, 2006).
Propiedades
Número CAS |
37160-77-3 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3 |
Clave InChI |
QWEHQNZGVUHHME-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)C)O |
SMILES canónico |
CCCCCC(C(=O)C)O |
Densidad |
0.927-0.933 |
Otros números CAS |
37160-77-3 |
Descripción física |
Colourless liquid; Brown nutty aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Sinónimos |
3-(R)-hydroxy-2-octanone 3-hydroxy-2-octanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B1231076.png)



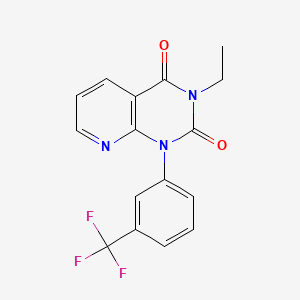
![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
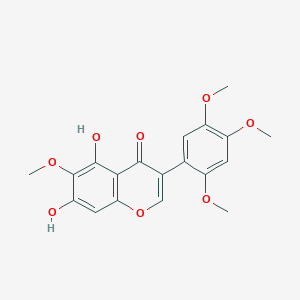

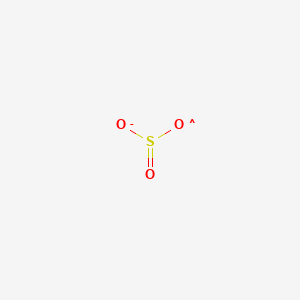
![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
